An In-depth Technical Guide to 2,3-Benzofluorene (CAS Number 243-17-4)
An In-depth Technical Guide to 2,3-Benzofluorene (CAS Number 243-17-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2,3-Benzofluorene (also known as 11H-Benzo[b]fluorene), a polycyclic aromatic hydrocarbon (PAH) with the CAS number 243-17-4. This document consolidates critical information regarding its physicochemical properties, synthesis, analytical methods, toxicology, and mechanism of action. Due to the limited availability of data for 2,3-Benzofluorene in some areas, information from closely related compounds is used to provide a broader context, with such instances clearly noted. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental health.
Physicochemical Properties
2,3-Benzofluorene is a carbotetracyclic compound that presents as a colorless to pale yellow or almost white to yellow-green crystalline powder at room temperature.[1][2][3] It is characterized by a fused benzene (B151609) and fluorene (B118485) ring system.[1] This compound is known for its relatively high melting and boiling points and exhibits fluorescence.[1] While it is generally insoluble in water, it shows solubility in organic solvents such as methanol, benzene, toluene, and chloroform.[1][3][4] Its chemical stability is notable, though it can undergo typical aromatic compound reactions like electrophilic substitution.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₂ | [1] |
| Molecular Weight | 216.28 g/mol | [4] |
| Melting Point | 211-213 °C | [2][3][4] |
| Boiling Point | 402 °C | [3][4] |
| Water Solubility | 4 µg/L at 25 °C | [3][4] |
| Appearance | Colorless to pale yellow solid; Almost white to yellow-green crystalline powder | [1][2][3] |
| Synonyms | 11H-Benzo[b]fluorene, Benzo(B)Fluorene, Isonaphthofluorene, 2,3-Benzfluorene | [1][2] |
Synthesis and Manufacturing
General Synthetic Approaches
Several methods for the synthesis of benzo[b]fluorene derivatives have been reported, which can be adapted for the synthesis of the parent compound. These include:
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Photochemical Conversion of Alkynylated Chalcones: A modern approach involves the direct photochemical conversion of alkynylated chalcones using a high-power ultraviolet A light-emitting diode. This method allows for rapid formation of substituted benzo[b]fluorenes.[5]
-
Metal-Catalyzed Rearrangement: A multi-step synthesis starting from dibenzylmalonic acid has been described for a methoxy-substituted benzo[b]fluorenone. The key step involves a metal-catalyzed rearrangement of a dihalo-spirobiindandione intermediate.[3]
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Cascade Cyclization of Alkynes: Various cascade cyclization reactions of alkyne units have been developed for the construction of the benzofluorene skeleton. These can be promoted by thermal induction, metal catalysis, acid, or base.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for a multi-step synthesis of a benzo[b]fluorenone derivative, which is a common precursor to 2,3-Benzofluorene.
Generalized synthetic workflow for a benzo[b]fluorene derivative.
Analytical Methods
The detection and quantification of 2,3-Benzofluorene, as a PAH, are typically performed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of PAHs. EPA Method 8100 provides guidance for the analysis of polynuclear aromatic hydrocarbons by gas chromatography.[6]
Experimental Protocol (General Principles based on EPA Method 8100):
-
Sample Preparation:
-
Extraction: For solid samples (e.g., soil, sediment), extraction is typically performed using methods like Soxhlet (EPA Method 3540) or ultrasonic extraction (EPA Method 3550) with a suitable solvent such as methylene (B1212753) chloride. Water samples are extracted using liquid-liquid extraction (EPA Method 3510 or 3520).[6]
-
Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like silica (B1680970) gel or florisil (B1214189) column chromatography.
-
Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) to enhance sensitivity.[6]
-
-
GC-MS Analysis:
-
Injection: A small aliquot (e.g., 1-2 µL) of the concentrated extract is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a fused silica column coated with a non-polar stationary phase). The oven temperature is programmed to ramp up to elute the PAHs based on their boiling points.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for positive identification and quantification.
-
Quantification: Quantification is typically performed using an internal or external standard method.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of PAHs and is particularly useful for resolving isomers that may co-elute in GC. EPA Method 8310 outlines the analysis of PAHs by HPLC.[7][8]
Experimental Protocol (General Principles based on EPA Method 8310):
-
Sample Preparation: Sample extraction and cleanup are similar to the procedures for GC-MS analysis. The final extract is typically solvent-exchanged into a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).[7]
-
HPLC Analysis:
-
Injection: An aliquot of the final extract is injected into the HPLC system.
-
Chromatographic Separation: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol.
-
Detection: Detection can be performed using a UV detector or a fluorescence detector. Fluorescence detection offers higher sensitivity and selectivity for many PAHs.[7]
-
Quantification: Quantification is performed by comparing the peak area of the analyte to that of calibration standards.
-
General workflow for the analytical determination of 2,3-Benzofluorene.
Toxicology and Carcinogenicity
The toxicological profile of 2,3-Benzofluorene is not as extensively studied as some other PAHs. However, available data indicate potential health risks associated with exposure.
Acute and Chronic Toxicity
A 5-day oral toxicity study in Sprague-Dawley rats identified effects on red blood cells, the liver, and thyroid hormone homeostasis.[9] The National Institute of Environmental Health Sciences (NIEHS) conducted a repeat-dose biological potency study in rats, providing valuable benchmark dose (BMD) data.[1][10]
Key Findings from the NIEHS 5-Day Gavage Study in Rats: [1]
-
Male Rats: Effects included a significant decrease in reticulocyte count, increased thyroid-stimulating hormone concentration, and decreased total thyroxine concentration.
-
Female Rats: Effects included a significant increase in thyroid-stimulating hormone concentration, increased absolute liver weight, and increased cholesterol concentration.
| Endpoint | Sex | BMD (mg/kg) | BMDL (mg/kg) |
| Decreased Reticulocyte Count | Male | 11.837 | 6.978 |
| Increased Thyroid Stimulating Hormone | Male | 44.526 | 19.298 |
| Decreased Total Thyroxine | Male | 61.426 | 24.276 |
| Increased Thyroid Stimulating Hormone | Female | 1.078 | 0.267 |
| Increased Absolute Liver Weight | Female | 24.928 | 7.768 |
| Increased Cholesterol Concentration | Female | 288.242 | 226.543 |
BMD: Benchmark Dose; BMDL: Benchmark Dose Lower Confidence Limit
Due to the limited availability of comprehensive toxicity data, including LD50, NOAEL, and LOAEL values from a wide range of studies, a more detailed quantitative toxicity table cannot be provided at this time.
Carcinogenicity and Genotoxicity
2,3-Benzofluorene is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans." This classification is often due to limited or inadequate evidence in humans and experimental animals. However, it is noted as a questionable carcinogen with reported mutation data.
The genotoxicity of PAHs is generally attributed to their metabolic activation to reactive intermediates that can form DNA adducts. While the specific metabolic activation pathway for 2,3-Benzofluorene has not been fully elucidated, it is presumed to follow the general pathway for PAHs.
Experimental Protocol: In Vivo Repeat Dose Toxicity Study (Based on NIEHS Report)[1]
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Test Animals: Adult male and female Sprague-Dawley (Hsd:Sprague Dawley® SD®) rats.
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Test Substance and Formulation: 2,3-Benzofluorene formulated in corn oil.
-
Administration: Administered once daily for 5 consecutive days by oral gavage.
-
Dose Levels: A range of 10 doses were used, from 0.15 to 1,000 mg/kg body weight, plus a vehicle control (0 mg/kg).
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Observations: Daily clinical observations were performed. Body weights were recorded at the start and end of the study.
-
Endpoint Analysis: On day 5 (the day after the final dose), animals were euthanized.
-
Blood was collected for clinical pathology (hematology and clinical chemistry).
-
Organs were weighed.
-
Liver and kidney tissues were collected for gene expression analysis.
-
-
Data Analysis: Benchmark doses (BMDs) were calculated for apical toxicological endpoints and transcriptional changes.
Experimental workflow for the NIEHS in vivo repeat dose toxicity study.
Mechanism of Action
The precise mechanisms of action for 2,3-Benzofluorene's biological effects are not fully understood, but evidence points towards interactions with the estrogen receptor and metabolic activation to genotoxic species.
Anti-estrogenic Activity
2,3-Benzofluorene has been shown to inhibit estradiol-dependent reporter activity in yeast expressing the human estrogen receptor. This suggests that it may act as an antagonist or a partial agonist/antagonist of the estrogen receptor (ER). The binding of an antagonist to the ER can prevent the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes.
The following diagram illustrates a hypothetical mechanism for the anti-estrogenic action of 2,3-Benzofluorene.
Hypothetical anti-estrogenic mechanism of 2,3-Benzofluorene.
Metabolic Activation and Genotoxicity
Like many PAHs, the carcinogenicity of 2,3-Benzofluorene is likely linked to its metabolic activation into reactive electrophiles that can bind to DNA, forming adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes. While the specific metabolites of 2,3-Benzofluorene have not been definitively characterized in the literature, a plausible pathway can be inferred from the metabolism of other PAHs like benzo[a]pyrene.
The proposed pathway involves:
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Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, catalyze the formation of an epoxide on one of the aromatic rings.
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Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
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Second Epoxidation: A second epoxidation by CYP enzymes, often in the "bay region" or a "pseudo-bay region" of the molecule, forms a highly reactive diol-epoxide.
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DNA Adduct Formation: The diol-epoxide can then react with nucleophilic sites on DNA bases (primarily guanine), forming a covalent adduct. If not repaired, this adduct can lead to mutations during DNA replication.
Hypothetical metabolic activation pathway of 2,3-Benzofluorene.
Applications and Research Interest
2,3-Benzofluorene is primarily used in a research context. Its applications include:
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Analytical Standard: It is used as a standard for the detection of particle-bound PAHs by techniques such as real-time aerosol mass spectrometry.[2]
-
Fluorescence Studies: Its fluorescent properties make it useful in the three-way analysis of fluorescence excitation-emission matrices of PAH mixtures.[2]
-
Materials Science: The unique electronic properties stemming from its structure are of interest in research related to materials science and organic synthesis.[1]
-
Biochemical Research: It serves as a useful reagent for biochemical experiments.[1]
Conclusion
2,3-Benzofluorene is a polycyclic aromatic hydrocarbon with a growing body of technical data. While its physicochemical properties and analytical detection methods are well-established, further research is needed to fully elucidate its toxicological mechanisms, particularly its interaction with the estrogen receptor and its complete metabolic fate. The quantitative toxicological data from recent studies provide a valuable foundation for risk assessment. This guide serves as a comprehensive starting point for researchers and professionals working with this compound, highlighting both what is known and where further investigation is warranted.
References
- 1. niehs.nih.gov [niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofluoranthenes: calculated diol epoxide reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. agilent.com [agilent.com]
- 6. The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of the Most Suitable Source Analogue for 2,3-Benzofluorene Using Read-Across Methodology to Support Derivation of Human Health Toxicity Values | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. The metabolic activation of dibenzo[a,e]fluoranthene in vitro. Evidence that its bay-region and pseudo-bay-region diol-epoxides react preferentially with guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
